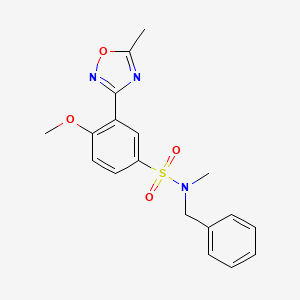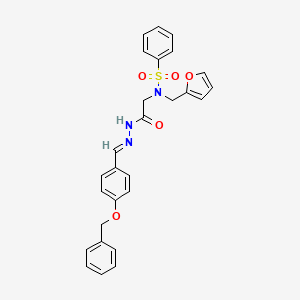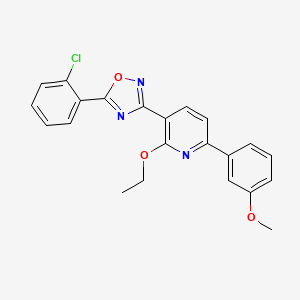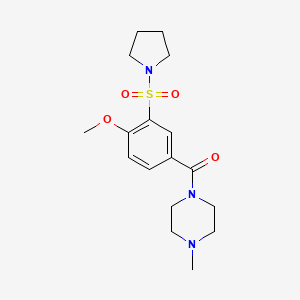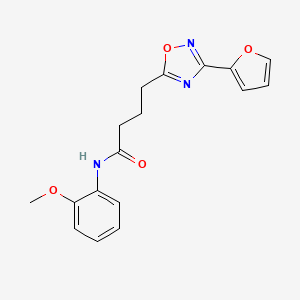
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide, also known as BRL-52537, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of neuroscience. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation in the brain.
Mécanisme D'action
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This inhibition of calcium influx results in a decrease in synaptic plasticity and a disruption of memory formation and learning.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease the expression of NMDA receptors in the hippocampus, a brain region important for memory formation. It has also been shown to decrease the activity of the enzyme nitric oxide synthase, which is involved in the regulation of blood flow and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.
Orientations Futures
There are several future directions for research involving N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide. One area of interest is the role of NMDA receptors in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic applications of NMDA receptor antagonists in the treatment of these disorders. Additionally, further studies are needed to investigate the biochemical and physiological effects of N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide and other NMDA receptor antagonists in order to better understand their mechanisms of action and potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with piperidine to form 1-(4-chlorobenzoyl)piperidine. This intermediate is then reacted with sec-butylamine to form the final product, N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent and selective antagonist of the NMDA receptor, which has been implicated in a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(sec-butyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been used in numerous studies to investigate the role of NMDA receptors in synaptic plasticity, memory formation, and learning.
Propriétés
IUPAC Name |
N-butan-2-yl-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-12(2)19-16(21)13-8-10-20(11-9-13)17(22)14-4-6-15(18)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUPTVAHQYZZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7687142.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)

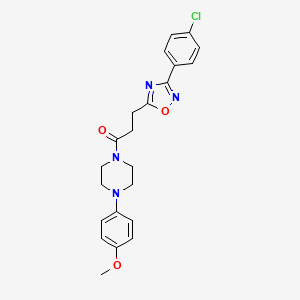

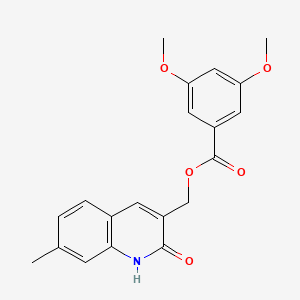
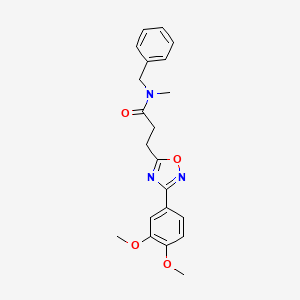
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)
